molecular formula C13H8O4 B162181 2,5-Dihydroxyxanthone CAS No. 35040-32-5

2,5-Dihydroxyxanthone

Cat. No. B162181
CAS RN: 35040-32-5
M. Wt: 228.2 g/mol
InChI Key: LXSIVSWCSPREMS-UHFFFAOYSA-N
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Description

2,5-Dihydroxyxanthone is a chemical compound with the formula C13H8O4 and a molecular weight of 228.20 . It is a type of xanthone, a class of compounds that are secondary metabolites found in various families and genera of plants, fungi, lichens, and bacteria .


Synthesis Analysis

Xanthones can be synthesized from 2,6-dihydroxybenzoic acid as the starting material . Various synthetic strategies towards xanthone derivatives have been developed, including the classical and the modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling .


Molecular Structure Analysis

The main structure of xanthones is 9H-xanthen-9-one with a dibenzo-γ-pyrone scaffold . The structure of xanthone determines its bioactivity, and different substitutions might result in variable bioactivity .


Chemical Reactions Analysis

The chemical reactions of xanthones are diverse and can lead to a variety of derivatives with different properties . For example, after glycosylation, xanthones may have improved characteristics such as solubility and pharmacological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dihydroxyxanthone are not classified under GHS classification . It is not classified under physical hazards, health hazards, or environmental hazards .

Scientific Research Applications

Antibacterial and Anticancer Properties

2,5-Dihydroxyxanthone and related xanthones have shown promise in antibacterial and anticancer research. Xanthones from Garcinia succifolia exhibited antibacterial activity against Gram-positive bacteria and also inhibited the epidermal growth factor receptor (EGFR) tyrosine kinase, which is significant in cancer research (Duangsrisai et al., 2014). Furthermore, dihydroxyxanthone derivatives have been found to inhibit the proliferation and metastasis of hepatocellular carcinoma cells, indicating potential therapeutic applications in cancer treatment (Sun et al., 2019).

Neuropharmacological Potential

Research suggests that dihydroxyxanthones may have neuropharmacological applications. For instance, 1,3,7-trihydroxyxanthone, derived from Polygalae Radix, stimulates the expression of neurotrophic factors in rat astrocyte primary cultures. This suggests potential benefits in the treatment of psychiatric disorders (Yang et al., 2018).

Antimalarial Activity

2,7-Dihydroxyxanthone, a compound closely related to 2,5-dihydroxyxanthone, has shown antimalarial activities. This indicates the potential of xanthones in the development of new antimalarial drugs (Amanatie et al., 2018).

Dermatological Applications

Xanthones, including dihydroxyxanthones, have been evaluated for their potential in dermatology, especially in preventing skin photoaging. Their antioxidant properties make them attractive for cosmetic applications to protect the skin against UV damage (Resende et al., 2020).

Monoamine Oxidase Inhibitors

Dihydroxyxanthones have also been studied for their activity as monoamine oxidase inhibitors, which are relevant for the treatment of certain psychiatric disorders (Thull et al., 1993).

Safety and Hazards

In terms of safety and hazards, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . In case of exposure, immediate medical attention is required .

Future Directions

Xanthones are potential candidates to be developed as antioxidant and anticancer agents in the future . Further validation of xanthones applicability as antifungals is also highly valuable .

properties

IUPAC Name

2,5-dihydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4/c14-7-4-5-11-9(6-7)12(16)8-2-1-3-10(15)13(8)17-11/h1-6,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSIVSWCSPREMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)OC3=C(C2=O)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188551
Record name 2,5-Dihydroxyxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dihydroxyxanthone

CAS RN

35040-32-5
Record name 2,5-Dihydroxyxanthone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035040325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dihydroxyxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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